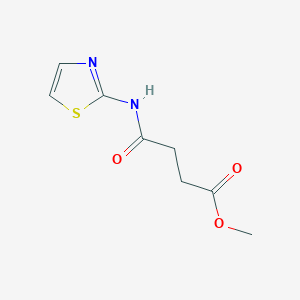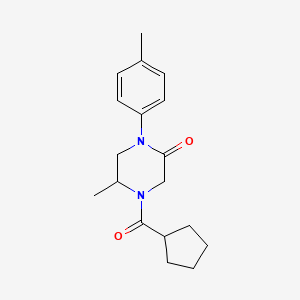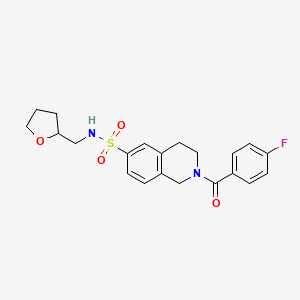![molecular formula C21H22N4O3 B5514687 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of synthetic molecules incorporating the 1,2,4-oxadiazole ring, a moiety known for its prevalence in pharmacologically active compounds. This specific compound is part of a broader exploration into benzamides and oxadiazoles, which are researched for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic aromatic or aliphatic acids, leading to the formation of the 1,2,4-oxadiazole core and subsequent attachment of various functional groups, including the morpholino and benzamide functionalities. A common approach includes acylation, cyclization, and amide formation reactions (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this family often features a central 1,2,4-oxadiazole ring flanked by phenyl groups and substituted with various side chains, including morpholino groups. These structures have been elucidated through techniques like NMR, IR, and X-ray diffraction, revealing details such as bond lengths, angles, and the overall 3D conformation of the molecules. The precise arrangement of these groups impacts the compound's physical and chemical properties and its biological activity (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds in this class participate in a variety of chemical reactions, reflecting their reactive oxadiazole core and the nucleophilic nature of the morpholino group. These reactions include nucleophilic substitution, cycloadditions, and rearrangements under different conditions, which can be used to further modify the compound or explore its reactivity (Rodriguez et al., 1983).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of morpholino and benzamide groups contributes to the compound's polarity, affecting its solubility in various solvents. Crystallographic studies provide insights into the lattice structure and molecular packing, which have implications for the compound's stability and reactivity (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key to understanding the compound's behavior in biological systems and its mechanism of action. The oxadiazole ring is a site of considerable chemical reactivity, offering potential for further functionalization and the development of derivative compounds with tailored biological activities (Buscemi et al., 1996).
Aplicaciones Científicas De Investigación
Anticancer Applications
- A study by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of a series of benzamides, including structures similar to N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide, for their anticancer activity against various cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug etoposide, indicating their potential as anticancer agents Ravinaik et al., 2021.
Antimicrobial Applications
- Research by Bektaş et al. (2010) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including compounds structurally related to the compound of interest, showed that some of these compounds possess good to moderate antimicrobial activities against tested microorganisms Bektaş et al., 2010.
Antidiabetic Screening
- A study conducted by Lalpara et al. (2021) on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, including compounds similar to N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide, revealed that these synthesized compounds showed promising antidiabetic activity through α-amylase inhibition assay Lalpara et al., 2021.
Luminescent Properties
- Research on the synthesis, structures, and luminescent properties of novel oxadiazole-functionalized europium(III) benzamide complexes by Zhang et al. (2009) indicated that compounds related to N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide can be used as efficient red emitters for luminescent applications. These complexes showed significant red emissions, highlighting their potential in electroluminescent devices Zhang et al., 2009.
Propiedades
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-3-2-4-17(13-15)20-23-19(28-24-20)14-22-21(26)16-5-7-18(8-6-16)25-9-11-27-12-10-25/h2-8,13H,9-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQJHJNWWUVRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(morpholin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)

![N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)
![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)
![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)